molecular formula C10H9NO3 B1590247 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 88371-24-8

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No.: B1590247
CAS No.: 88371-24-8
M. Wt: 191.18 g/mol
InChI Key: VMHBVINKMWNOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. It is characterized by a quinoline core structure with a carboxylic acid group at the 7th position and a keto group at the 2nd position.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has several scientific research applications:

Safety and Hazards

  • Handle with appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as lactic acid under solvent-free conditions . This method is considered eco-friendly due to the use of green catalysts and solvent-free conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacological agent make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHBVINKMWNOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531412
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88371-24-8
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5 Grams of methyl 3-(4-carboxy-2nitrophenyl)propionate, 8.87 ml of 2.226N-sodium hydroxide methanol solution, 100 ml of methanol and 1 g of 5%-Pd-C (50% in water) were well mixed together and this mixture was catalytically reduced at a normal temperature under a normal pressure. Then the catalyst was removed from the reaction mixture by filtration, and the pH of the filtrate was adjusted to about pH=1 by adding concentrated hydrochloric acid. The precipitated crystals were collected by filtration and recrystallized from methanol to obtain 3.62 g of 7-carboxy-3,4-dihydrocarbostyril in the form of colorless needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydroxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 10% Pd—C (100 mg) under nitrogen atmosphere was added a solution of 4-(3-ethoxy-3-oxoprop-1-enyl)-3-nitrobenzoic acid (45) (29 g, 0.11 mol) in 75 mL methanol and kept at 50 psi H2 atmosphere for 12 h. The reaction mixture was filtered through a sintered funnel and the filtrate was concentrated to give the pure compound 22. Off-white solid (20.9 g, 96%). 1H NMR (400 MHz, CDCl3): δ 2.44 (t, J=6.8 Hz, 2H); 2.90 (t, J=6.8 Hz, 2H); 7.25 (d, J=7.6 Hz, 1H); 7.44 (s, 1H); 7.47 (dd, J=7.6, 1.6 Hz, 1H); 10.22 (broad s, 1H); 12.85 (broad s, 1H). 13C NMR (75 MHz, CDCl3): δ 24.8, 30.0, 115.1, 123.5, 127.8, 127.9, 129.0, 139.0, 167.5, 169.0.
Name
4-(3-ethoxy-3-oxoprop-1-enyl)-3-nitrobenzoic acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Reactant of Route 3
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Reactant of Route 4
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.